molecular formula C16H14N2O2 B8509170 5-(Benzyloxy)-1H-indole-2-carboxamide

5-(Benzyloxy)-1H-indole-2-carboxamide

Cat. No. B8509170
M. Wt: 266.29 g/mol
InChI Key: LZVBXGZGXYHGLJ-UHFFFAOYSA-N
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Patent
US07125906B2

Procedure details

2-Carbamoyl-5-benzyloxy-1H-indole (1 g; 3.35 mmol) in solution in methanol (60 ml) was hydrogenated on 10% Pd/C (0.28 g) for 2 hours. After filtration on celite the solvent was evaporated to give 2-carbamoyl-5-hydroxy-1H-indole which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([O:13]CC1C=CC=CC=1)=[CH:8][CH:7]=2)(=[O:3])[NH2:2]>CO.[Pd]>[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([OH:13])=[CH:8][CH:7]=2)(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(N)(=O)C=1NC2=CC=C(C=C2C1)OCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration on celite the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1NC2=CC=C(C=C2C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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